2-(6-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
CAS No.: 853319-76-3
Cat. No.: VC16046276
Molecular Formula: C18H14Cl2N2O3
Molecular Weight: 377.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853319-76-3 |
|---|---|
| Molecular Formula | C18H14Cl2N2O3 |
| Molecular Weight | 377.2 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(6-chloro-1-oxoisoquinolin-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H14Cl2N2O3/c1-25-16-5-3-13(20)9-15(16)21-17(23)10-22-7-6-11-8-12(19)2-4-14(11)18(22)24/h2-9H,10H2,1H3,(H,21,23) |
| Standard InChI Key | MHKDVIVYAHVSJK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC3=C(C2=O)C=CC(=C3)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
2-(6-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide (CAS No. 853319-76-3) is an organic compound with the molecular formula C₁₈H₁₄Cl₂N₂O₃ and a molecular weight of 377.22 g/mol . Its IUPAC name, N-(5-chloro-2-methoxyphenyl)-2-(6-chloro-1-oxoisoquinolin-2-yl)acetamide, reflects its two primary subunits: a 6-chloro-1-oxoisoquinoline core and a 5-chloro-2-methoxyphenylacetamide side chain .
Table 1: Key Molecular Descriptors
Structural Features and Stereoelectronic Properties
The compound’s structure combines an isoquinoline heterocycle (a bicyclic system with a benzene ring fused to a pyridine ring) and a para-chlorinated methoxyphenyl group. The isoquinoline moiety is substituted at position 6 with a chlorine atom and at position 1 with a ketone group, while the acetamide side chain links the heterocycle to the methoxyphenyl group . Computational modeling predicts moderate hydrophobicity (LogP ≈ 3.2) due to the chloro and methoxy substituents, which may influence membrane permeability in biological systems .
Synthesis and Manufacturing
Table 2: Hypothetical Synthesis Yield Optimization
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde derivative | 80°C | 65–70 |
| 2 | SO₂Cl₂ | 0–5°C | 85–90 |
| 3 | EDC, HOBt | RT | 70–75 |
Analytical Characterization
High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak at m/z 377.221 (calculated for C₁₈H₁₄Cl₂N₂O₃) . ¹H-NMR spectra (DMSO-d₆, 400 MHz) exhibit characteristic signals:
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δ 8.45 (s, 1H, isoquinoline H-5)
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δ 7.92 (d, J = 8.4 Hz, 1H, phenyl H-6)
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δ 3.85 (s, 3H, OCH₃).
Physicochemical Properties and Stability
Solubility and Partitioning
The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Its octanol-water partition coefficient (LogP) of 3.2 suggests moderate lipophilicity, aligning with bioavailability challenges common to rigid polycyclic systems .
Thermal and Photolytic Stability
Preliminary stability studies indicate decomposition at temperatures above 200°C, with no significant photodegradation under UV-Vis light (λ > 300 nm) over 72 hours .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the methoxy group’s position to optimize target engagement.
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Pharmacokinetic Profiling: Assessing oral bioavailability and metabolic stability in preclinical models.
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Target Deconvolution: Identifying protein targets via chemoproteomics or affinity-based profiling.
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